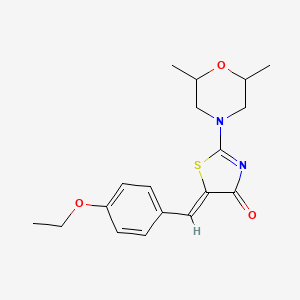![molecular formula C14H21NO2S B5358982 4-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5358982.png)
4-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide, also known as EMT, is a chemical compound that has shown promising results in scientific research. EMT belongs to a class of compounds called thiazole derivatives and has been studied for its potential use in various fields such as cancer research, neurology, and immunology.
Mécanisme D'action
4-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. It does this by activating the caspase pathway, which is responsible for initiating the process of apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in these processes. In addition, this compound has been shown to have anti-inflammatory effects by modulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the inflammatory response and tumor invasion, respectively. This compound has also been shown to modulate the expression of various genes involved in the immune response, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide in lab experiments is its low toxicity and high selectivity for cancer cells. This compound has been shown to have minimal side effects on healthy cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide. One area of research is the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Another area of research is the investigation of this compound's potential use in combination with other drugs for cancer therapy. Additionally, further studies are needed to explore the potential use of this compound in the treatment of other diseases such as autoimmune disorders and neurological disorders.
Méthodes De Synthèse
The synthesis of 4-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide involves a multi-step process that starts with the reaction of 2-acetylthiophene with ethyl bromoacetate to form 2-ethylthio-4-methyl-5-oxo-1,2,4-thiadiazole. This compound is then reacted with sodium hydride and tetrahydrofuran to form the intermediate compound, which is further reacted with N-ethyl-1,2,3,4-tetrahydro-2-furancarboxamide to produce this compound.
Applications De Recherche Scientifique
4-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anticancer properties and has been studied for its use in the treatment of breast cancer, lung cancer, and gastric cancer. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have immunomodulatory effects and has been studied for its use in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
4-ethyl-5-methyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-4-11-10(3)18-8-12(11)14(16)15-9(2)13-6-5-7-17-13/h8-9,13H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQXMJIHJBMMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC(C)C2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

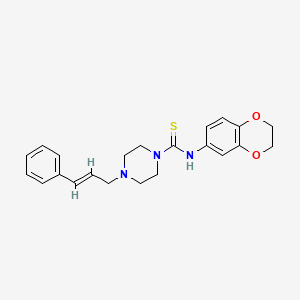
![2-[(3-chlorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5358914.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5358926.png)
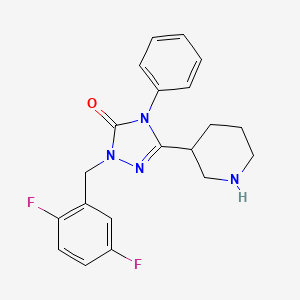
![2-methoxy-3-[3-(4-morpholinyl)-3-oxopropyl]quinoxaline](/img/structure/B5358950.png)
![1-methyl-9-[2-(1H-pyrazol-1-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5358955.png)
![{5-[6-amino-5-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5358964.png)
![7-acetyl-6-(2-chloro-6-fluorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5358967.png)
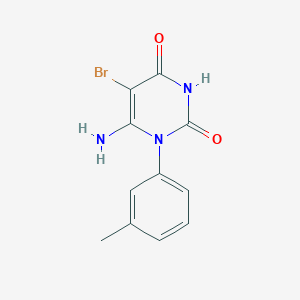
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5358985.png)
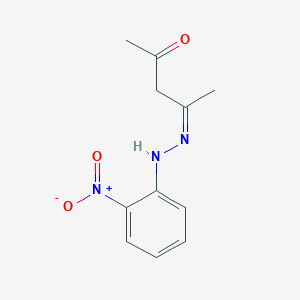
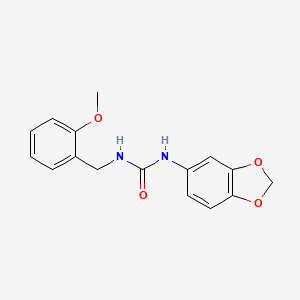
![N-(4-acetylphenyl)-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5358995.png)
